molecular formula C17H12N2O2 B8767920 6-Methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile CAS No. 849549-26-4

6-Methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile

Cat. No. B8767920
Key on ui cas rn: 849549-26-4
M. Wt: 276.29 g/mol
InChI Key: TVUAYFVGQJIYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691879B2

Procedure details

A mixture of 6-methoxy-1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carbonitrile (200 mg) and POCl3 (10 mL) was heated to 90 C for 18 h. The reaction was concentrated, and the residue was dissolve in EtOAc, cooled to 0 C, and quenched by careful addition of saturated aqueous sodium bicarbonate. The mixture was partitioned between saturated aqueous sodium bicarbonate and EtOAc. The aqueous solution was washed twice with EtOAc. The combined organic solutions were dried (Na2SO4) and concentrated. Flash chromatography (25 g silica, 3-30% EA/hex) gave a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[NH:8][C:7]([C:14]#[N:15])=[C:6]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:7]([C:14]#[N:15])[N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC=1C=C2C(=C(NC(C2=CC1)=O)C#N)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 90 C for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolve in EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 C
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between saturated aqueous sodium bicarbonate and EtOAc
WASH
Type
WASH
Details
The aqueous solution was washed twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography (25 g silica, 3-30% EA/hex) gave a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.